3-ethyl-6,8-dimethyl-1H-quinoline-2-thione
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Overview
Description
3-ethyl-6,8-dimethyl-1H-quinoline-2-thione is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6,8-dimethyl-1H-quinoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with carbon disulfide and an alkylating agent in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6,8-dimethyl-1H-quinoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-ethyl-6,8-dimethyl-1H-quinoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-6,8-dimethyl-1H-quinoline-2-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its therapeutic potential in treating cancer and other diseases.
Cinnoline: Exhibits various pharmacological properties, including antimicrobial and anti-inflammatory activities.
Uniqueness
3-ethyl-6,8-dimethyl-1H-quinoline-2-thione stands out due to its specific structural modifications, which can enhance its biological activity and selectivity. The presence of ethyl and methyl groups at specific positions on the quinoline ring can influence its interaction with molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
604754-99-6 |
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Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
3-ethyl-6,8-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-4-10-7-11-6-8(2)5-9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
InChI Key |
MEFZBLBOHIQDAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=CC(=C2NC1=S)C)C |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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